molecular formula C27H35N5O6 B12366517 E3 Ligase Ligand-linker Conjugate 73

E3 Ligase Ligand-linker Conjugate 73

Cat. No.: B12366517
M. Wt: 525.6 g/mol
InChI Key: UFWICOASIOWTOH-OQHSHRKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 73 involves the creation of a ligand that binds to the E3 ubiquitin ligase, coupled with a linker that connects this ligand to a target protein ligand. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, use of automated synthesizers, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 73 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the this compound, which is a key component in the formation of PROTACs .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 73 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H35N5O6

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C27H35N5O6/c1-27(2,3)38-26(37)31-9-8-17(16-31)15-29-10-12-30(13-11-29)18-4-5-19-20(14-18)25(36)32(24(19)35)21-6-7-22(33)28-23(21)34/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,28,33,34)/t17-,21?/m1/s1

InChI Key

UFWICOASIOWTOH-OQHSHRKDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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